3-(3-Fluorophenyl)quinazolin-4-one
Description
3-(3-Fluorophenyl)quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to the quinazolinone core. The introduction of a fluorine atom at the phenyl ring enhances electronic effects (electron-withdrawing nature) and influences metabolic stability, solubility, and binding interactions with biological targets .
Properties
IUPAC Name |
3-(3-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-4-3-5-11(8-10)17-9-16-13-7-2-1-6-12(13)14(17)18/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGSGCCOQFOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)quinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with 3-fluoroaniline. The process begins with the formation of an amide intermediate, which is then cyclized to form the quinazolinone ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)quinazolin-4-one involves its interaction with specific molecular targets. In cancer cells, it inhibits tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the fluorine atom on the phenyl ring significantly impacts molecular properties:
- The molecular weight (254.26 g/mol) is identical to the meta-fluoro analog, but para-substitution may enhance dipole interactions in target proteins.
- 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one (): Here, fluorine is on the aniline ring (para position), contributing to hydrogen bonding via intramolecular N–H⋯O interactions. This contrasts with the meta-fluorophenyl group, which may prioritize hydrophobic interactions .
Key Insight : Meta-substitution may reduce steric hindrance compared to para-substitution, favoring interactions with deeper hydrophobic pockets .
Halogen Substitution Effects
Replacing fluorine with other halogens or functional groups alters bioactivity and physicochemical properties:
- 3-(2-Chlorophenyl)-2-mercapto-3H-quinazolin-4-one (): Chlorine’s larger atomic radius and higher lipophilicity (ClogP ~2.8) compared to fluorine (ClogP ~2.2) may enhance membrane permeability but reduce metabolic stability. The mercapto group introduces hydrogen-bonding capability, absent in the fluorophenyl analog .
- DDU86439 (): A 3-fluorophenyl-substituted indazole derivative inhibits Trypanosoma brucei TRYS with an EC50 of 6.9 µM. The fluorine’s electron-withdrawing effect likely stabilizes the molecule’s binding conformation, a property shared with 3-(3-fluorophenyl)quinazolin-4-one .
Key Insight : Fluorine’s small size and high electronegativity optimize target affinity and pharmacokinetics compared to bulkier halogens .
Substituent Functionalization
- 3-Amino-2-p-tolylquinazolin-4-one (): The amino group enhances solubility via hydrogen bonding, while the p-tolyl group increases lipophilicity. This contrasts with the fluorophenyl analog, where fluorine balances solubility and lipophilicity .
Key Insight: Functional groups like amino or sulfonylpiperidine prioritize solubility, while fluorophenyl groups optimize a balance between lipophilicity and target engagement .
Core Structure Modifications
- Imidazo[1,2-b]pyridazine-thiazolidinedione derivatives (): Fluorophenyl-substituted variants (e.g., YPC-21813) demonstrate potent kinase inhibition, suggesting that the 3-fluorophenyl group in quinazolinones could similarly enhance activity against kinase targets .
Key Insight: Hybrid scaffolds expand pharmacological scope but may complicate synthesis and pharmacokinetics compared to the quinazolinone core .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
